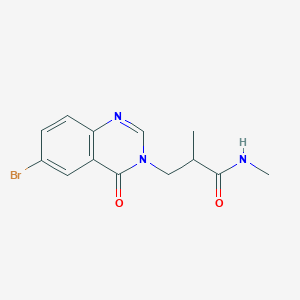
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique bromine substitution, may exhibit distinct chemical and biological behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Amidation: The final step involves the reaction of the brominated quinazolinone with N,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of cellular pathways. The bromine substitution may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazolin-4(3H)-one: Lacks the N,2-dimethylpropanamide moiety.
4-Oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide: Lacks the bromine substitution.
3-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position and the N,2-dimethylpropanamide moiety makes 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
3-(6-bromo-4-oxoquinazolin-3-yl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(12(18)15-2)6-17-7-16-11-4-3-9(14)5-10(11)13(17)19/h3-5,7-8H,6H2,1-2H3,(H,15,18) |
InChI Key |
HKOMLAJQCVBWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


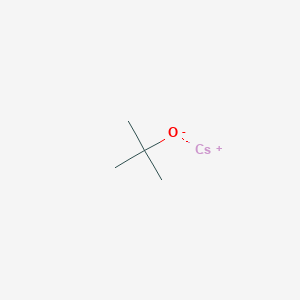
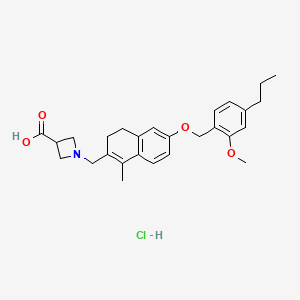
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)

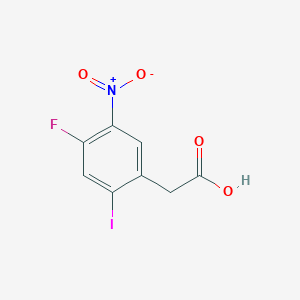
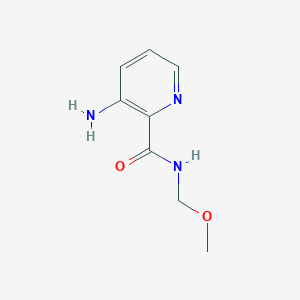
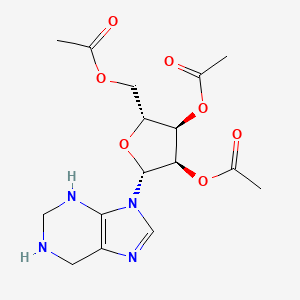
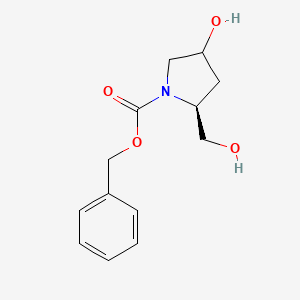

![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
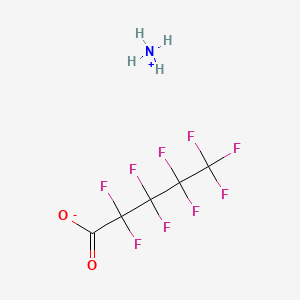
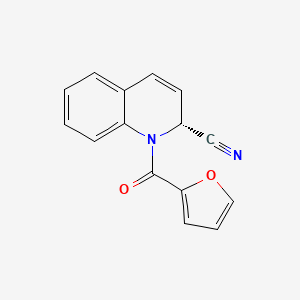

![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
